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Introduction

Barbamide is a naturally occurring lipopeptide first isolated from the marine cyanobacterium
Lyngbya majuscula. It exhibits significant biological activity, including molluscicidal properties.
The unique structural features of barbamide, notably a trichloromethyl group and a thiazole
ring, have made it an attractive target for total synthesis. This document provides a detailed
overview of the first total synthesis of barbamide, as accomplished by Nguyen, Willis, and
Gerwick. The presented synthetic routes, experimental protocols, and quantitative data are
intended to serve as a comprehensive resource for researchers in natural product synthesis
and drug development.

Retrosynthetic Analysis

The total synthesis of barbamide was achieved through a convergent strategy. The molecule
was retrosynthetically disconnected at the amide bond, yielding two key fragments: (S)-N-
methyldolaphenine and a 3-keto acid derivative containing the trichloromethyl group. This
approach allows for the independent synthesis of these complex fragments, which are then
coupled in the final stages of the synthesis.
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Caption: Retrosynthetic analysis of Barbamide.

Synthetic Routes and Key Data

The synthesis of each key fragment and the final assembly of barbamide are summarized
below. All quantitative data regarding reaction yields are presented in the subsequent tables for
clarity and comparison.

Synthesis of (S)-3-trichloromethylbutanoic acid
Fragment

The synthesis of the trichloromethyl-containing fragment begins with the asymmetric addition of
lithiotrichloromethane to an a,B-unsaturated N-acyloxazolidinone derived from L-valine. This
key step establishes the stereochemistry at the C3 position.

Synthesis of (S)-3-trichloromethylbutanoic acid

Trichloromethylated Oxazolidinone —» (L%gmxgz) (S)-3-trichloromethylbutanoic acid (4) —»

Acid Chloride Formation

. ) ‘Asymmetric Michael Addition
LETEEIITD gy (Licciz) (Oxalyl Chloride)

(S)-3-trichloromethylbutanoy! chioride
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Caption: Workflow for the synthesis of the acid chloride fragment.
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Table 1: Synthesis of (S)-3-trichloromethylbutanoic acid Fragment

Reagents and

Step Reaction . Yield (%)
Conditions
1. n-BulLi, CCl4, THF,
o -78 °C; 2. N-crotonyl-
Asymmetric Michael
1 N 4(S)- 85
Addition ) o
isopropyloxazolidin-2-
one
) LiOH, H202, THF,
2 Hydrolysis 95
H20
Acid Chloride o
3 ] (COCl)2, CH2CI2 Quantitative
Formation

Synthesis of (S)-N-methyldolaphenine Fragment

The synthesis of the second key fragment, (S)-N-methyldolaphenine, commences from

commercially available N-Cbz-L-phenylalanine. The synthesis involves N-methylation, amide

coupling, thiazole formation, and subsequent reduction.[1]

Click to download full resolution via product page

Caption: Workflow for the synthesis of the dolaphenine fragment.[1]

Table 2: Synthesis of (S)-N-methyldolaphenine Fragment[1]
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Reagents and

Step Reaction . Yield (%)
Conditions
N-Methylation,
L 1. NaH, Mel, THF; 2.
1&2 Esterification & ) 80 (over 2 steps)
) LiOH, H20, THF
Hydrolysis
Cysteine methyl ester
3 Amide Coupling HCI, EDCI, HOBt, 75
NMM, CH2CI2
1. Lawesson's
) ) Reagent, Toluene,
4 Thiazole Formation 60 (over 2 steps)
reflux; 2. MnO2,
CH2CI2
5 Reduction Red-Al, THF 70
Overall 24

Final Assembly of Barbamide

The final steps of the synthesis involve the coupling of the two fragments, followed by the

formation of the characteristic (E)-enol ether.

Meldrum's Acid (S)-N-methyldolaphenine (2)

Final Assembly of Barbamide

. ;
—» Brketo amide (16) — > “::;‘ﬂ' mgrsg‘zm,{fh‘)l‘;’;) > Barbamide (1) & 7-epi-Barbamide

(S)-3-trichloromethylbutanoyl chloride —» Acyl Meldrum's Acid (15)
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Caption: Final coupling and enol ether formation.

Table 3: Final Assembly of Barbamide
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Reagents and

Step Reaction . Yield (%)
Conditions
1 Acylation of Pyridine, CH2CI2, 0
Meldrum's Acid °Ctort
(S)-N-
o ) 51 (over 3 steps from
2 Amidation methyldolaphenine ]
acid 4)
(2), Toluene, reflux
3 (E)-Enol Ether NaH, Me2S04, 45 (Barbamide) + 45
Formation HMPA, THF (7-epi-Barbamide)

Experimental Protocols
Key Experiment 1: Synthesis of (S)-3-
trichloromethylbutanoic acid (4)

o Asymmetric Michael Addition: To a solution of N-crotonyl-4(S)-isopropyloxazolidin-2-one in
anhydrous THF at -78 °C under an argon atmosphere, a solution of lithiotrichloromethane
(prepared in situ from n-BuLi and CCI4) is added dropwise. The reaction is stirred at -78 °C
for 2 hours and then quenched with saturated agueous NH4CI. The product is extracted with
ethyl acetate, and the organic layers are dried over MgSO4 and concentrated. The crude
product is purified by column chromatography.

o Hydrolysis: The resulting trichloromethylated oxazolidinone is dissolved in a mixture of THF
and water. Lithium hydroxide (LiOH) and hydrogen peroxide (30% ag.) are added, and the
mixture is stirred at room temperature for 4 hours. The reaction is quenched with sodium
sulfite, and the aqueous layer is acidified with HCI| and extracted with ethyl acetate. The
combined organic layers are dried and concentrated to afford (S)-3-trichloromethylbutanoic
acid (4).

Key Experiment 2: Synthesis of (S)-N-
methyldolaphenine (2)[1]

e N-Methylation and Hydrolysis: To a solution of N-Cbz-L-phenylalanine (5) in THF, sodium
hydride is added portionwise, followed by methyl iodide. The reaction is stirred overnight.
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After quenching, the solvent is removed, and the residue is hydrolyzed with aqueous LiOH in
THF to yield N-Cbz-N-methyl-L-phenylalanine (7).[1]

Amide Coupling: The acid (7) is coupled with L-cysteine methyl ester hydrochloride using 1-
ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N-
methylmorpholine (NMM) in CH2CI2.

Thiazole Formation: The resulting dipeptide is treated with Lawesson's reagent in refluxing
toluene. The intermediate thiazolidine is then oxidized with manganese dioxide (MnO2) in
CH2CI2 to afford the thiazole.

Reduction: The Cbz protecting group and the ester are concomitantly reduced using Red-Al
in THF to give (S)-N-methyldolaphenine (2).[1]

Key Experiment 3: Final Coupling and Formation of
Barbamide (1)

Acylation and Amidation: (S)-3-trichloromethylbutanoic acid (4) is converted to the
corresponding acid chloride using oxalyl chloride. The crude acid chloride is then reacted
with Meldrum's acid in the presence of pyridine. The resulting acyl Meldrum's acid (15) is
heated with (S)-N-methyldolaphenine (2) in toluene to yield the B-keto amide (16).

Enol Ether Formation: The 3-keto amide (16) is treated with sodium hydride, followed by
dimethyl sulfate in the presence of hexamethylphosphoramide (HMPA) in THF. This reaction
yields a mixture of barbamide (1) and its C7-epimer, which are separated by HPLC.

Conclusion

The total synthesis of barbamide by Willis and coworkers represents a significant achievement

in natural product synthesis. The convergent approach, coupled with the development of

efficient methods for the construction of the key fragments, provides a robust platform for the

synthesis of barbamide and its analogues. This detailed application note and protocol serves

as a valuable resource for chemists engaged in the synthesis of complex natural products and

the development of new therapeutic agents. The provided data and methodologies can be

adapted for the synthesis of related compounds for further biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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